3-Hydroxythiobenzamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxythiobenzamide can be achieved through several methods. One common approach involves the reaction of methyl p-hydroxybenzoate with stronger ammonia water, followed by high-temperature reaction inside a reaction kettle. The mixture is then subjected to vacuum concentration to obtain p-hydroxybenzene formamide. This intermediate is then refluxed with phosphorus pentasulfide in a solvent to yield this compound .
Industrial Production Methods: For industrial-scale production, the method involves proportionally mixing water, p-cyanophenol, sodium sulfhydrate, and secondary amine. Organic weak acid is added dropwise at a certain temperature. After the reaction is complete, the mixture is filtered, and the filter cake is dried to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxythiobenzamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiobenzamide or other reduced forms.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiobenzamide.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Hydroxythiobenzamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxythiobenzamide involves its ability to release hydrogen sulfide (H2S) in vivo. Hydrogen sulfide is a gasotransmitter that plays a crucial role in various physiological processes. It acts as a reducing agent, neutralizing reactive oxygen species and mediating the activation of adenosine triphosphate-sensitive potassium channels. These actions contribute to its anti-inflammatory and cytoprotective effects .
Comparison with Similar Compounds
Thiosalicylamide (2-hydroxythiobenzamide): Similar in structure but with the hydroxyl group at the second position.
Thiobenzamide: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Uniqueness: Its ability to release hydrogen sulfide also sets it apart from other similar compounds .
Properties
IUPAC Name |
3-hydroxybenzenecarbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NOS/c8-7(10)5-2-1-3-6(9)4-5/h1-4,9H,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIHGRWUQGTNKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374749 | |
Record name | 3-Hydroxythiobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104317-54-6 | |
Record name | 3-Hydroxythiobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxybenzene-1-carbothioamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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